molecular formula C13H21NO4 B13502020 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid

Cat. No.: B13502020
M. Wt: 255.31 g/mol
InChI Key: OGTHGDDFKVOYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). Its core structure incorporates a rigid, three-dimensional 2-azabicyclo[2.2.1]heptane scaffold, which is prized for its ability to impart conformational constraint and improve physicochemical properties in drug candidates. The acetic acid moiety serves as a versatile chemical handle, readily enabling coupling reactions to form amide bonds, most notably with amine-functionalized E3 ubiquitin ligase ligands in PROTAC assemblies. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonality in complex multi-step syntheses, allowing for selective deprotection under mild acidic conditions to reveal a secondary amine. This amine is critical as the point of attachment for the target protein-binding warhead, facilitating the synthesis of heterobifunctional molecules designed to recruit specific disease-causing proteins to ubiquitin ligases for degradation. This targeted protein degradation approach, as explored in recent literature [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11092208/], offers a powerful strategy for targeting proteins previously considered "undruggable." Research utilizing this compound is therefore focused on advancing novel therapeutic modalities in oncology, neurodegenerative diseases, and other areas where conventional inhibition is insufficient.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-4-yl]acetic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(7-10(15)16)5-4-9(14)6-13/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

OGTHGDDFKVOYDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Construction of the 2-Azabicyclo[2.2.1]heptane Core

A common approach to synthesize the 2-azabicyclo[2.2.1]heptane scaffold involves intramolecular cyclization or cycloaddition reactions starting from suitable amino alcohols or amino acids. One classical method includes:

  • Starting from a substituted pyrrolidine or piperidine precursor
  • Performing a [2+2] or [3+2] cycloaddition or ring-closing reaction to form the bicyclic ring system
  • Hydrogenation or reduction steps to saturate the bicyclic system if necessary

The patent US4091020A describes methods for preparing bicyclo[2.2.1]heptyl ketones and related bicyclic systems, which can be intermediates or precursors for azabicyclo compounds. These methods involve:

  • Using cyclization reactions to form the bicyclic framework
  • Functional group transformations such as ketone reductions or amination to introduce nitrogen atoms into the ring system

This patent emphasizes the utility of bicyclic ketones as intermediates for further functionalization, which is relevant for preparing the azabicyclo[2.2.1]heptane core.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is typically introduced by reacting the free amine of the azabicyclo compound with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, such as in the presence of triethylamine or sodium bicarbonate, in solvents like dichloromethane or tetrahydrofuran.

This step is crucial to protect the nitrogen during subsequent functionalization steps, particularly when acidic or nucleophilic conditions are involved.

Functionalization at the 4-Position with Acetic Acid

The acetic acid substituent at the 4-position of the azabicyclo ring can be introduced via:

  • Alkylation of the 4-position with a suitable haloacetic acid derivative or ester, followed by hydrolysis to the acid
  • Direct carboxylation reactions if a reactive intermediate (e.g., organometallic species) is available at the 4-position
  • Oxidation of a corresponding alcohol or aldehyde at the 4-position to the acid

The patent US10544189B2, although focusing on a different compound, illustrates the preparation of complex amino acid derivatives involving functionalization of bicyclic amines, including acetic acid substituents, through reaction with haloacetates and subsequent transformations.

Comparative Data Table of Preparation Methods

Step Method Description Reagents/Conditions Advantages Limitations
Bicyclic core formation Intramolecular cyclization or cycloaddition Cyclization catalysts, heat, solvents Efficient ring formation Requires precise precursor design
Boc protection of amine Reaction with di-tert-butyl dicarbonate (Boc2O) Boc2O, base (Et3N), DCM, RT Mild, high yield Sensitive to moisture
4-Position acetic acid addition Alkylation with haloacetic acid derivatives Haloacetic acid esters, base, solvent Direct introduction of acid group Possible side reactions
Acid hydrolysis Hydrolysis of esters to carboxylic acid Aqueous acid/base, heat Clean conversion to acid Requires careful pH control

Comprehensive Research Findings

  • The bicyclic azabicyclo[2.2.1]heptane framework is well-documented as a versatile scaffold in medicinal chemistry, often synthesized via cyclization strategies involving amino precursors.
  • Protection of the nitrogen with Boc groups is a standard and reliable method to prevent unwanted side reactions during multi-step syntheses.
  • Functionalization at the 4-position with an acetic acid moiety is commonly achieved via alkylation with haloacetic esters, which can be hydrolyzed cleanly to the acid.
  • Optimization of reaction conditions such as solvent choice, temperature, and base concentration is critical for maximizing yields and purity.
  • Patent literature provides practical synthetic routes and examples that can be adapted for scale-up and industrial preparation, highlighting the importance of solvent selection and reaction monitoring for process efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The bicyclic structure introduces strain, which can influence the compound’s reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between the target compound and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Bicyclo System Substituent Position Key Features
2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid Not specified C₁₃H₂₁NO₄ 255.32 [2.2.1] 4-yl Rigid norbornane core; Boc-protected amine at 2, acetic acid at 4
2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid 1341035-53-7 C₁₃H₂₁NO₄ 255.31 [2.2.1] 5-yl Similar framework but substituent at 5-yl; altered steric profile
2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid 1239421-67-0 Not provided Not provided [4.1.0] 1-carboxylic acid Bicyclo[4.1.0] system (norpinane); different ring strain and reactivity
3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid 1892678-82-8 Not provided Not provided [4.1.0] 3-aza, 1-carboxylic acid Nitrogen at 3-position; potential for divergent hydrogen bonding
(1S,3R,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Not specified C₁₃H₂₁NO₄ ~255.32 [2.2.1] 3-carboxylic acid Stereospecific configuration; impacts chiral recognition in synthesis
2-{7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-1-yl}acetic acid 2126162-28-3 C₁₃H₂₁NO₄ 255.31 [2.2.1] 1-yl Nitrogen at 7-position; altered electronic properties

Key Research Findings

Positional Isomerism: The 4-yl and 5-yl variants of bicyclo[2.2.1]heptane derivatives exhibit distinct steric environments. For example, the 4-yl acetic acid group may occupy a more sterically hindered position compared to 5-yl, affecting its reactivity in coupling reactions .

Bicyclo System Variations :

  • Bicyclo[4.1.0]heptane analogs (e.g., CAS 1239421-67-0) introduce a cyclopropane ring, increasing ring strain and susceptibility to ring-opening reactions compared to the more stable [2.2.1] system .
  • The [4.1.0] framework’s strained geometry may enhance binding to flat enzymatic pockets, as observed in protease inhibitor studies .

Stereochemical Impact :

  • The (1S,3R,4R)-configured analog demonstrates enantioselectivity in enzyme inhibition assays, underscoring the importance of stereochemistry in drug design .

Synthetic Utility :

  • Boc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and ease of deprotection with acids .

Biological Activity

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid, also known as 2-Boc-2-azabicyclo[2.2.1]heptan-4-acetic acid, is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO4
  • CAS Number : 1341035-53-7

Research indicates that compounds based on the azabicyclo framework exhibit diverse biological activities, including:

  • Antimicrobial Activity : The azabicyclo compounds have shown potential in inhibiting bacterial growth, making them candidates for antibiotic development.
  • Cytotoxic Effects : Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and induction of oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of related azabicyclo compounds against various bacterial strains. Results indicated that modifications to the bicyclic structure significantly influenced antimicrobial potency, with some derivatives showing MIC values below 10 µg/mL against resistant strains .
  • Cancer Research :
    • In vitro studies demonstrated that this compound exhibited cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 15 to 30 µM, suggesting a moderate level of activity that warrants further investigation into structure-activity relationships (SAR) .
  • Neuropharmacological Effects :
    • Preliminary research has indicated potential neuroprotective effects of the compound in models of neurodegeneration. It appears to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth (MIC < 10 µg/mL)
CytotoxicIC50 values between 15 - 30 µM against cancer cells
NeuroprotectiveModulation of neurotransmitter levels

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid?

Answer:
Synthesis optimization requires careful control of reaction conditions, including solvent polarity, temperature gradients, and catalyst selection. For example, tert-butoxycarbonyl (Boc) protection steps often employ anhydrous solvents like dichloromethane or THF under inert atmospheres to prevent hydrolysis . Purification via flash chromatography or recrystallization is critical to isolate intermediates, with yields highly dependent on steric hindrance around the bicyclic core . Monitoring reaction progress using TLC or HPLC ensures minimal side-product formation .

Basic: How can the stereochemical integrity of this bicyclic compound be validated during synthesis?

Answer:
Stereochemical validation relies on chiral analytical techniques. High-resolution NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) can confirm the spatial arrangement of substituents by analyzing coupling constants and NOE effects . Polarimetry or chiral HPLC with reference standards provides enantiomeric excess (ee) data, while X-ray crystallography offers definitive structural confirmation for crystalline intermediates .

Basic: What analytical methods are recommended for characterizing the compound’s purity and stability?

Answer:
Purity is assessed via reversed-phase HPLC (C18 columns, acetonitrile/water gradients) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight . Stability studies under varying pH, temperature, and light exposure should employ accelerated degradation protocols, with degradation products identified using LC-MS/MS . Long-term storage at –20°C in desiccated conditions minimizes Boc-group hydrolysis .

Advanced: How does the bicyclo[2.2.1]heptane scaffold influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The strained bicyclic system enhances reactivity at the bridgehead positions. For example, the acetic acid moiety at C4 (adjacent to the nitrogen) exhibits increased acidity (pKa ~3–4) due to electron-withdrawing effects of the Boc group, facilitating deprotonation for carboxylate-mediated couplings . Steric hindrance from the bicyclic framework, however, may limit accessibility for bulky electrophiles, necessitating kinetic studies to optimize reaction rates .

Advanced: What computational strategies can predict the compound’s binding affinity to biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) model interactions with proteins like enzymes or receptors. Focus on the bicyclo[2.2.1]heptane core’s conformational rigidity, which restricts rotational freedom and enhances target complementarity. Quantum mechanical calculations (DFT) can predict electronic properties of the acetic acid moiety for SAR studies .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Contradictions often arise from stereoisomerism or solvent-dependent NMR shifts. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to standardize chemical shift reporting. For ambiguous NOESY correlations, synthesize diastereomeric derivatives with known configurations as controls . Cross-validate MS fragmentation patterns with in silico tools (e.g., MassFrontier) .

Advanced: What experimental design principles apply to optimizing catalytic asymmetric synthesis of this compound?

Answer:
Employ Design of Experiments (DoE) methodologies to screen catalysts (e.g., chiral phosphines or organocatalysts) and reaction parameters. Response surface modeling (RSM) identifies optimal conditions for enantioselectivity. For example, a Central Composite Design (CCD) can balance temperature, catalyst loading, and solvent polarity to maximize ee while minimizing side reactions .

Advanced: How do steric and electronic effects influence the stability of the Boc-protected amine in acidic media?

Answer:
The Boc group’s stability under acidic conditions is compromised by the bicyclic system’s strain, which increases susceptibility to cleavage. Kinetic studies using HCl/dioxane or TFA show accelerated deprotection rates compared to linear analogs. Electronic effects from the acetic acid substituent further polarize the carbonyl, enhancing protonation at the Boc carbonyl oxygen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.